molecular formula C13H23N2OPS2 B2785217 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde CAS No. 211993-94-1

5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde

Cat. No.: B2785217
CAS No.: 211993-94-1
M. Wt: 318.43
InChI Key: LBFUWMAEJNBOFF-UHFFFAOYSA-N
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Description

5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a bis(diethylamino)phosphinothioyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the use of sulfurizing agents such as phosphorus pentasulfide and various condensation reactions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions for the industrial synthesis of 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde would depend on the desired scale and application, but typically involve the use of high-purity reagents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde involves its interaction with various molecular targets. The bis(diethylamino)phosphinothioyl group can participate in coordination chemistry, forming complexes with metal ions. The thiophene ring can engage in π-π interactions with other aromatic systems, influencing the compound’s electronic properties. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde is unique due to the presence of the bis(diethylamino)phosphinothioyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination chemistry and electronic characteristics.

Properties

IUPAC Name

5-[bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N2OPS2/c1-5-14(6-2)17(18,15(7-3)8-4)13-10-9-12(11-16)19-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFUWMAEJNBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(=S)(C1=CC=C(S1)C=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2OPS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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